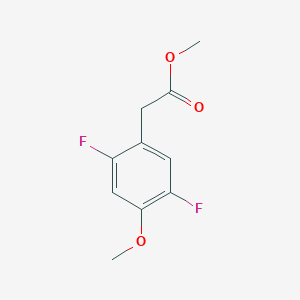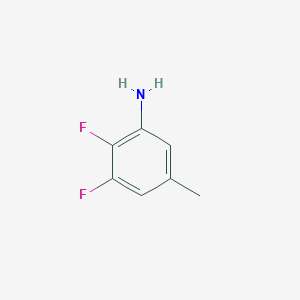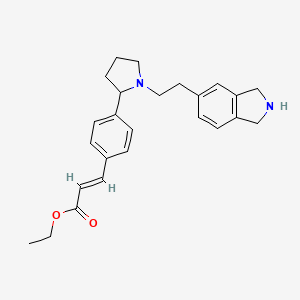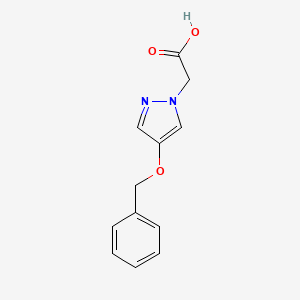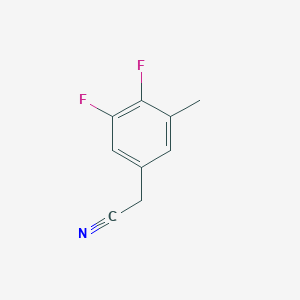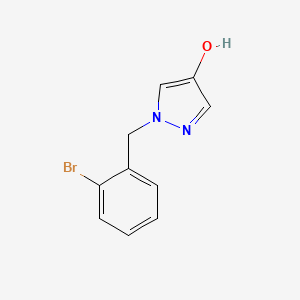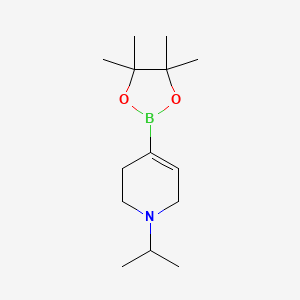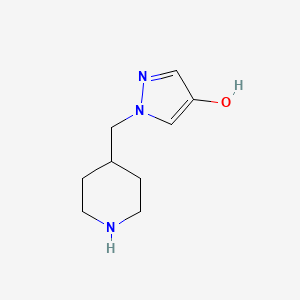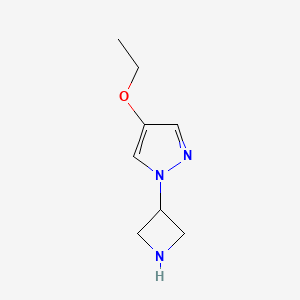
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Piperidin-1-yl)biphenyl-4-carboxylic acid” is a compound that is not intended for human or veterinary use and is for research use only. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular formula of “this compound” is C18H19NO2. The molecular weight is 281.3 g/mol.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant chemical reaction associated with this compound . This reaction is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Applications De Recherche Scientifique
Subheading Potential in Targeting Bacterial Persisters
Research has identified a compound, referred to as C10, that shows promise in selectively targeting bacterial persisters, which are known to tolerate antibiotic treatment. Unlike traditional antibiotics, C10 does not affect normal, antibiotic-sensitive cells. It operates by reverting these persisters back to a state where they become susceptible to antibiotics, offering a potential new pathway for treating persistent bacterial infections. This research represents a significant stride in understanding and potentially managing bacterial persistence, a major challenge in the field of infectious diseases (Kim et al., 2011).
Chemical Interaction and Complex Formation
Subheading Insights into Chemical Bonding and Structure
Studies on 3-(Piperidin-1-yl)propionic acid, a compound structurally similar to 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid, reveal its ability to form stable adducts with other chemicals such as triphenyltin chloride. These findings contribute to a deeper understanding of the chemical's bonding behavior and structural properties, providing valuable insights for further applications in chemical synthesis and materials science (Yan & Khoo, 2005).
Synthesis and Biological Activity of Tetrazole Derivatives
Subheading Exploration in Pharmaceutical Chemistry
Recent research has focused on synthesizing novel tetrazole derivatives involving this compound. These derivatives have shown promising antibacterial and anti-TB properties. The structural characterization and the biological efficacy of these compounds highlight their potential as therapeutic agents, underscoring the versatility of this compound in medicinal chemistry (Megha, Bodke, & Shanavaz, 2023).
Mécanisme D'action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used as key synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structure and functional groups .
Biochemical Pathways
Piperidine derivatives, in general, can affect a wide range of biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound depend on its specific structure and functional groups .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific structure and functional groups .
Action Environment
In general, factors such as pH, temperature, and the presence of other molecules can influence the action of a compound .
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-1-yl)biphenyl-4-carboxylic acid”, is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .
Additionally, this compound can bind to certain proteins, altering their conformation and function. This binding can influence protein-protein interactions, signal transduction pathways, and other cellular processes. The nature of these interactions is often determined by the specific structural features of the compound and the target biomolecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . By interacting with key components of this pathway, the compound can alter the phosphorylation status of specific proteins, leading to changes in downstream signaling events.
Furthermore, this compound can impact gene expression by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the transcription of target genes, depending on the context of the interaction. The compound’s influence on cellular metabolism is also noteworthy, as it can modulate the activity of metabolic enzymes and alter the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction .
In addition to enzyme inhibition, this compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual ability to inhibit or activate enzymes makes the compound a versatile tool for studying biochemical pathways and cellular functions. Moreover, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . In vivo studies have indicated that the compound can undergo metabolic transformation, leading to the formation of various metabolites with distinct biological activities.
Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, protein activity, and metabolic flux. These changes can have significant implications for cellular homeostasis and overall organismal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cellular damage, inflammation, and disruption of normal physiological processes.
Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the magnitude of the response can increase with higher doses, but so does the risk of adverse effects. It is crucial to carefully titrate the dosage of this compound in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.
The interaction of this compound with metabolic enzymes can also affect the overall metabolic network, potentially leading to shifts in energy production, biosynthesis, and degradation pathways. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in particular cellular compartments. Additionally, binding proteins can sequester the compound within certain tissues, influencing its localization and bioavailability.
The distribution of this compound within the body can also be affected by factors such as tissue permeability, blood flow, and the presence of efflux transporters. These factors collectively determine the compound’s pharmacokinetic profile and its potential therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, the presence of a carboxylic acid group can facilitate the compound’s localization to acidic organelles such as lysosomes . Additionally, interactions with specific proteins can target the compound to particular subcellular regions, where it can exert its biochemical effects.
Propriétés
IUPAC Name |
4-phenyl-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)16-10-9-15(14-7-3-1-4-8-14)13-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWBMOBWAEWFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

